trans-4-[({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
Description
4-({2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid is a complex organic compound that features a coumarin derivative linked to a cyclohexane ring Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C27H37NO6 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-[[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C27H37NO6/c1-4-5-6-7-8-22-17(2)21-13-14-23(18(3)25(21)34-27(22)32)33-16-24(29)28-15-19-9-11-20(12-10-19)26(30)31/h13-14,19-20H,4-12,15-16H2,1-3H3,(H,28,29)(H,30,31) |
InChI Key |
VWOOUTZXHHVCRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NCC3CCC(CC3)C(=O)O)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Coumarin Derivative: The coumarin core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Attachment of the Hexyl Chain: The hexyl chain is introduced via alkylation reactions, often using hexyl halides in the presence of a base.
Formation of the Acetamido Linker: The acetamido group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.
Cyclohexane Carboxylic Acid Formation: The final step involves the formation of the cyclohexane carboxylic acid moiety, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin core, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin and cyclohexane moieties, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamido and hexyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin and cyclohexane derivatives.
Scientific Research Applications
4-({2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The compound’s mechanism of action is likely related to its ability to interact with biological macromolecules. The coumarin core can intercalate with DNA, inhibiting topoisomerase enzymes, while the acetamido and cyclohexane moieties may interact with proteins, modulating their activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known coumarin derivative used as an anticoagulant.
Dicoumarol: Another anticoagulant with a similar structure.
Coumarin: The parent compound, widely studied for its biological activities.
Uniqueness
4-({2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid is unique due to its combination of a coumarin core with a cyclohexane ring and acetamido linker. This structure provides a distinct set of chemical and biological properties not found in simpler coumarin derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
